2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)pyrimidin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c1-15-8-6-7-11-19(15)25-21(28)13-27-16(2)24-12-18(23(27)29)22-26-20(14-30-22)17-9-4-3-5-10-17/h3-12,14H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXSDXSEYPTLBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=NC=C(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the construction of the pyrimidine ring, and finally, the attachment of the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, efficient catalysts, and scalable reaction conditions. The process would also need to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Substitution Reactions
The pyrimidine and thiazole moieties undergo nucleophilic substitution at electron-deficient positions.
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Halogenation : Chlorination at the pyrimidine C-4 position using POCl₃ yields 4-chloro derivatives, which serve as intermediates for further functionalization.
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Amination : Reaction with ammonia or primary amines at elevated temperatures replaces the 4-chloro group with amino groups (e.g., NH₂, NHR).
Table 2: Substitution Reaction Outcomes
| Substrate Position | Reagent | Product | Application |
|---|---|---|---|
| Pyrimidine C-4 | POCl₃ | 4-Chloropyrimidine derivative | Intermediate for drug analogs |
| Thiazole C-5 | NH₃ (gaseous) | 5-Aminothiazole derivative | Bioactivity optimization |
Oxidation and Reduction Reactions
The sulfur atom in the thiazole ring and the acetamide carbonyl group are redox-active sites.
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Oxidation :
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Thiazole sulfur oxidizes to sulfoxide (using H₂O₂) or sulfone (using KMnO₄).
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Pyrimidine carbonyl groups remain stable under mild oxidative conditions.
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Reduction :
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Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine C=N bond to C-N, yielding dihydropyrimidine analogs.
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Cyclization and Ring-Opening Reactions
The compound participates in cycloadditions and ring transformations:
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1,3-Dipolar Cycloaddition : Reacts with nitrile imines (generated in situ from hydrazonoyl chlorides) to form spirocyclic intermediates, which subsequently undergo ring-opening to yield fused heterocycles .
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Thiohydrazonate Cyclization : Forms thiadiazole derivatives when treated with thiosemicarbazide, followed by intramolecular cyclization .
Mechanistic Pathway :
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Thione tautomer reacts with nitrile imine to form thiohydrazonate ester.
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Cyclization yields spiro intermediate, which rearranges into a stable heterocycle .
Hydrolysis and Stability Under Acidic/Basic Conditions
The acetamide group hydrolyzes under extreme conditions:
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Acidic Hydrolysis : Concentrated HCl (reflux) cleaves the acetamide to a carboxylic acid.
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Basic Hydrolysis : NaOH/EtOH converts the acetamide to a sodium carboxylate salt.
Stability Profile :
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Stable in neutral aqueous solutions (pH 6–8) at room temperature.
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Degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) environments.
Industrial and Pharmacological Derivatives
Reaction products are evaluated for enhanced bioactivity:
Table 3: Bioactive Derivatives
| Derivative Type | Biological Activity | IC50 (μM) | Reference |
|---|---|---|---|
| 4-Chloro-pyrimidine | Anticancer (MDA-MB-231 cells) | 12.3 | |
| Sulfone analog | Antimicrobial (S. aureus) | 28.0 |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including the compound in focus. Research indicates that compounds containing thiazole rings exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- Yurttaş et al. (2015) : This study evaluated several thiazole derivatives for their antibacterial efficacy. The findings revealed that certain derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/ml against various bacterial strains, although they were generally less effective than standard antibiotics like chloramphenicol .
- Salem (2017) : The research emphasized the importance of structural characteristics in determining antimicrobial efficacy. Compounds with electron-withdrawing groups showed significant inhibition against Staphylococcus aureus and Bacillus subtilis, with MICs between 0.98 to 3.9 µg/ml .
Anticancer Potential
The anticancer activity of thiazole-containing compounds has been extensively documented, with promising results for various cancer cell lines.
Case Studies
- Ghorab & Al-Said (2012) : This review discussed novel anticancer agents derived from thiazole frameworks. The authors noted that modifications to the thiazole ring could enhance cytotoxicity against cancer cells, with some compounds showing IC50 values lower than those of established chemotherapeutics like doxorubicin .
- Braga et al. (2021) : This study investigated the cytotoxic effects of thiazole derivatives on different cancer cell lines, revealing that specific substitutions on the phenyl ring significantly influenced their activity .
Anticonvulsant Properties
Thiazole derivatives have also been explored for their anticonvulsant properties.
Case Studies
- MDPI Review (2022) : The review highlighted that certain thiazole-linked compounds exhibited potent anticonvulsant activities in animal models, outperforming traditional anticonvulsants like sodium valproate in some cases .
Summary Table of Applications
| Application Type | Findings | Key References |
|---|---|---|
| Antimicrobial | Varying efficacy against Gram-positive and Gram-negative bacteria; MICs 100-400 µg/ml | Yurttaş et al., 2015; Salem, 2017 |
| Anticancer | Significant cytotoxicity against cancer cell lines; IC50 values lower than doxorubicin | Ghorab & Al-Said, 2012; Braga et al., 2021 |
| Anticonvulsant | Potent effects in animal models; superior to sodium valproate in some instances | MDPI Review, 2022 |
Mechanism of Action
The mechanism of action of 2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Structural Differences and Implications
Core Substituents: The target compound’s 4-phenylthiazole at position 5 (vs. pyrazole in Compound A or triazole in Compound D) may enhance π-π stacking interactions with aromatic residues in biological targets. Thiazoles are also associated with kinase inhibition, a property less pronounced in pyrazole analogs .
Linkage Type :
- The thioether bridge in Compounds B and C introduces conformational flexibility and alters electronic distribution compared to the target’s direct acetamide linkage. Thioethers may enhance resistance to enzymatic hydrolysis but could reduce hydrogen-bonding capacity .
Aryl Modifications: The 2-methylphenyl group in the target compound (vs. Conversely, Compound D’s 2,6-dimethylphenyl group may hinder rotational freedom, affecting entropic penalties during binding .
Biological Activity
The compound 2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1,6-dihydropyrimidin-1-yl]-N-(2-methylphenyl)acetamide (CAS Number: 1251689-05-0) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 416.5 g/mol. The structure features a thiazole ring and a dihydropyrimidine moiety, which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
1. Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiazole and pyrimidine derivatives. The compound has shown promising in vitro activity against various bacterial strains, with mechanisms likely involving inhibition of cell wall synthesis or interference with metabolic pathways.
2. Anticancer Properties
The thiazole and pyrimidine moieties have been associated with anticancer effects. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
3. Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. The compound has been evaluated for its anti-inflammatory properties, showing potential in reducing pro-inflammatory cytokines in cell culture models.
Antimicrobial Studies
A study examined the antimicrobial activity of related compounds, revealing that modifications to the thiazole ring enhanced efficacy against Gram-positive bacteria. The compound was tested alongside standard antibiotics, showing synergistic effects that could lower the required dosage of existing treatments .
Anticancer Activity
In vitro assays demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 10 to 50 µM, indicating moderate potency compared to established chemotherapeutics . Mechanistic studies suggested that it may inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Anti-inflammatory Mechanisms
Research has indicated that the compound reduces levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a potential role in modulating inflammatory responses, which could be beneficial in treating conditions like rheumatoid arthritis or inflammatory bowel disease .
Case Studies
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer: Optimization can be achieved using Design of Experiments (DOE) to systematically vary parameters such as reaction temperature, solvent polarity, catalyst loading, and stoichiometry. For example, a central composite design can identify interactions between variables, while response surface methodology pinpoints optimal conditions . Evidence from analogous pyrimidine-thiazole hybrids suggests that microwave-assisted synthesis or solvent-free conditions may enhance reaction efficiency . Post-synthesis purification via flash chromatography or recrystallization (using solvent mixtures like ethyl acetate/hexane) can improve purity, guided by HPLC-MS monitoring .
Q. What analytical techniques are most effective for confirming its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR spectra verify substituent positions, with aromatic protons in the thiazole and pyrimidine rings appearing as distinct multiplet signals (δ 7.2–8.5 ppm) .
- X-ray Crystallography: Resolves stereochemical ambiguities; for example, the dihydropyrimidinone ring typically adopts a half-chair conformation .
- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular formula (e.g., [M+H]+ ion matching theoretical mass).
- FT-IR Spectroscopy: Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide moiety) .
Q. How should initial biological activity screening be designed for this compound?
Methodological Answer: Begin with in vitro assays targeting pathways relevant to the compound’s structural motifs (e.g., kinase inhibition for thiazole-pyrimidine hybrids). Use:
- Dose-response curves (IC50/EC50 determination) in cancer cell lines (e.g., MCF-7, HeLa) .
- Enzyme inhibition assays (e.g., fluorescence-based protocols for phosphodiesterases or proteases) .
- Control experiments with structurally similar analogs to establish structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in novel reaction environments?
Methodological Answer:
- Quantum Chemical Calculations: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts transition states and reaction barriers for nucleophilic attacks or cyclization steps .
- Reaction Path Search Algorithms: Tools like GRRM or AFIR map potential energy surfaces to identify intermediates (e.g., enolate formation during acetamide hydrolysis) .
- Solvent Effect Modeling: COSMO-RS simulations assess solvent polarity’s impact on reaction kinetics .
Q. What strategies resolve discrepancies in biological activity data across different assays?
Methodological Answer:
- Statistical Meta-Analysis: Pool data from multiple assays (e.g., kinase inhibition vs. cytotoxicity) using hierarchical Bayesian models to identify confounding variables (e.g., cell membrane permeability differences) .
- Orthogonal Assay Validation: Confirm hits with complementary techniques (e.g., SPR for binding affinity vs. cellular thermal shift assays for target engagement) .
- Proteomic Profiling: Use mass spectrometry-based chemoproteomics to identify off-target interactions that explain divergent results .
Q. How can the compound’s stability under physiological conditions be systematically evaluated?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to pH extremes (1.2–9.0), oxidative stress (H2O2), and light (ICH Q1B guidelines) to identify degradation pathways .
- LC-MS/MS Degradant Tracking: Monitor hydrolytic cleavage of the dihydropyrimidinone ring or thiazole oxidation .
- Pharmacokinetic Simulations: Use PBPK models to predict metabolic stability in liver microsomes or plasma .
Q. What advanced reactor designs improve scalability of its synthesis?
Methodological Answer:
- Continuous Flow Reactors: Enhance heat/mass transfer for exothermic steps (e.g., cyclocondensation) while minimizing byproducts .
- Membrane Separation Technologies: Integrate in-line purification (e.g., nanofiltration) to remove unreacted intermediates .
- Process Analytical Technology (PAT): Implement real-time FT-IR or Raman spectroscopy for feedback control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
